molecular formula C12H15N3 B1437495 [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine CAS No. 915923-37-4

[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No. B1437495
CAS RN: 915923-37-4
M. Wt: 201.27 g/mol
InChI Key: SXQBMBVSEYZPFP-UHFFFAOYSA-N
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Description

“(1-benzyl-1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-imidazol-2-yl)methylamine” can be found in various databases .


Chemical Reactions Analysis

Imidazole has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Pharmaceutical Applications

Imidazole, the core structure of “(1-benzyl-1H-imidazol-2-yl)methylamine”, is known for its broad range of chemical and biological properties . It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antibacterial and Antimycobacterial Activities

Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazole [2,1-b] [1,3,4] thiadiazole has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Anti-Inflammatory and Antitumor Activities

Imidazole derivatives have also been reported to exhibit anti-inflammatory and antitumor activities . This makes them potential candidates for the development of new drugs in the treatment of inflammatory diseases and cancer.

Antidiabetic and Anti-Allergic Activities

Imidazole derivatives have shown potential in the treatment of diabetes and allergies . Their antidiabetic and anti-allergic properties could be harnessed for the development of new therapeutic agents in these fields.

Antiviral and Antioxidant Activities

Imidazole derivatives have demonstrated antiviral and antioxidant activities . These properties could be exploited in the development of new antiviral drugs and antioxidants.

Anti-Amoebic and Antihelmintic Activities

Imidazole derivatives have been reported to exhibit anti-amoebic and antihelmintic activities . This suggests their potential use in the treatment of amoebic infections and helminthic infestations.

properties

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBMBVSEYZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915923-37-4
Record name [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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